Hidrocloruro de Rufloxacina
Descripción general
Descripción
El hidrocloruro de rufloxacina es un antibiótico fluoroquinolónico conocido por su eficacia en el tratamiento de infecciones bacterianas. Se usa comúnmente para tratar infecciones respiratorias y cistitis no complicada. El this compound se comercializa bajo varios nombres comerciales, que incluyen Ruflox, Monos, Qari, Tebraxin, Uroflox y Uroclar .
Aplicaciones Científicas De Investigación
El hidrocloruro de rufloxacina se ha estudiado ampliamente por sus aplicaciones en varios campos:
Mecanismo De Acción
El hidrocloruro de rufloxacina ejerce sus efectos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, que son enzimas críticas para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, el this compound evita que el ADN bacteriano se desenrolle y duplique, lo que lleva a la muerte de las células bacterianas .
Análisis Bioquímico
Biochemical Properties
Rufloxacin hydrochloride interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Rufloxacin hydrochloride prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth and reproduction .
Cellular Effects
Rufloxacin hydrochloride exerts its effects on various types of cells, primarily bacterial cells. It disrupts the function of bacterial cells by inhibiting key enzymes involved in DNA replication and transcription . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of Rufloxacin hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, Rufloxacin hydrochloride prevents them from carrying out their normal functions, leading to the inhibition of bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Like other antibiotics, its effectiveness may decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
In animal models, the effects of Rufloxacin hydrochloride have been observed to vary with dosage . In a study on Mycobacterium tuberculosis infections in mice and guinea pigs, Rufloxacin showed some protective effects .
Metabolic Pathways
As a quinolone antibiotic, it is likely metabolized in the liver and excreted through the kidneys .
Transport and Distribution
Like other quinolone antibiotics, it is likely distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with enzymes in the bacterial cytoplasm .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de rufloxacina implica varios pasos. Un método incluye la reducción de un disulfuro de quinolona, seguido de ciclación en un medio básico e hidrólisis posterior . Otro método involucra el uso de alcohol etílico, agua, cloruro de amonio, polvo de hierro y ácido clorhídrico diluido, seguido de calentamiento a estado de reflujo .
Métodos de Producción Industrial: La producción industrial del this compound se ha optimizado para reducir los costos de producción y aumentar el rendimiento. Se han realizado mejoras en el segundo y sexto paso del proceso tradicional para abordar problemas como el bajo rendimiento, el alto costo y la contaminación ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de rufloxacina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes:
Reducción: La reducción del disulfuro de quinolona a 2-mercaptoetilquinolona es un paso clave en su síntesis.
Sustitución: El compuesto puede sufrir reacciones de sustitución con varios reactivos bajo condiciones específicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen bases de ADN oxidadas y derivados de quinolona ciclados .
Comparación Con Compuestos Similares
El hidrocloruro de rufloxacina es parte de la clase de antibióticos fluoroquinolónicos, que incluye otros compuestos como la ofloxacina, la ciprofloxacina y la levofloxacina. En comparación con estos compuestos similares, el this compound tiene propiedades únicas:
Ofloxacina: Mecanismo de acción similar pero difiere en su estructura química y farmacocinética.
Ciprofloxacina: Más potente contra una gama más amplia de bacterias, pero puede tener diferentes perfiles de efectos secundarios.
Levofloxacina: Conocida por su alta biodisponibilidad y eficacia contra infecciones respiratorias.
El this compound destaca por su inhibición específica de la ADN girasa bacteriana y la topoisomerasa IV, lo que lo hace particularmente eficaz contra ciertas cepas bacterianas .
Propiedades
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.